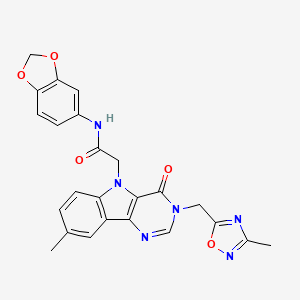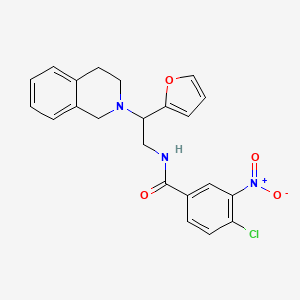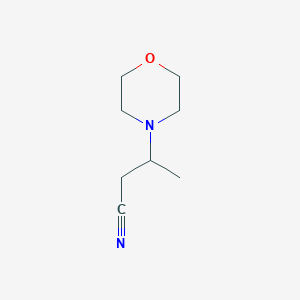
N-(4-chlorophenyl)-N'-propyl-3-(trifluoromethyl)benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves the formation of amide or imidamide linkages, as seen in the preparation of various N-chlorophenyl derivatives. For instance, the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide involves the formation of an amide bond, which could be analogous to the synthesis of the target compound . Additionally, the synthesis of N-(perfluorophenyl)carbonimidoyl dichloride derivatives suggests the use of aromatic acids and their derivatives in the presence of AlCl3, which could be a potential method for synthesizing the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray diffraction, IR, NMR, and UV-Vis spectroscopy . For example, the crystal structure of 3,5-bis(4-chlorophenyl)-1-propyl-1,3,5-triazacyclohexane shows a chair conformation with axial 4-chlorophenyl substituents . Such analyses provide a basis for predicting the molecular structure of the target compound, which may exhibit similar intramolecular interactions and conformations.
Chemical Reactions Analysis
The reactivity of related compounds can be inferred from their interactions with other chemicals. For instance, the reactions of N-(perfluorophenyl)carbonimidoyl dichloride with aromatic acids and derivatives indicate the potential for the target compound to undergo similar reactions, forming amide-type compounds . Additionally, the presence of chlorine and trifluoromethyl groups in the structure suggests possible electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied extensively. For example, the NBO and NLO properties of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide have been analyzed using DFT calculations, providing insights into the electronic properties and potential non-linear optical applications of the target compound . The crystal packing and hydrogen bonding patterns observed in the structures of N-chlorophenyl derivatives also provide information on the likely solid-state properties of the target compound .
科学的研究の応用
Rhenium-Catalyzed Trifluoromethylation
The catalytic trifluoromethylation of aromatic compounds, including those related to N-(4-chlorophenyl)-N'-propyl-3-(trifluoromethyl)benzenecarboximidamide, has been explored. Methyltrioxorhenium acts as a catalyst for electrophilic trifluoromethylation, showing the compound's potential in synthesizing various trifluoromethylated aromatic structures, which are significant in pharmaceuticals and agrochemicals (E. Mejía & A. Togni, 2012).
Layered Zirconium Phosphonate Frameworks
Research into rigid tritopic phosphonic ligands, akin to structures related to this compound, has led to the development of robust honeycomb-like layered zirconium phosphonate frameworks. These structures exhibit remarkable thermal stability and resistance to hydrolysis, suggesting applications in catalysis and materials science (M. Taddei et al., 2014).
Advanced Polyimides
The synthesis of novel polyimides derived from asymmetric trifluoromethylated aromatic diamines highlights the application in creating materials with excellent thermal stability, solubility, and dielectric properties. Such materials are valuable in electronics and aerospace for their inherent viscosity and thermal resistance (Qianqian Bu et al., 2011).
Ionic Liquid in Aromatic Amine Detection
The use of ionic liquids for improving the separation and quantization of aromatic amines in products like hair dyes demonstrates an analytical chemistry application. This method, involving liquid chromatography coupled to electrochemical detection, underscores the importance of this compound-related research in environmental monitoring and safety (T. M. Lizier & M. Zanoni, 2012).
Nanoparticle Carriers in Agriculture
The preparation of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of fungicides in agricultural applications is a significant advancement. This research points towards the potential for this compound derivatives in creating more efficient and environmentally friendly pesticide delivery systems (E. Campos et al., 2015).
特性
IUPAC Name |
N-(4-chlorophenyl)-N'-propyl-3-(trifluoromethyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2/c1-2-10-22-16(23-15-8-6-14(18)7-9-15)12-4-3-5-13(11-12)17(19,20)21/h3-9,11H,2,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHJZMRRWPHPBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(C1=CC(=CC=C1)C(F)(F)F)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzylideneamino)-2-[(2-phenoxyacetyl)amino]acetamide](/img/structure/B2546096.png)




![3-((1-(Benzo[d]thiazole-6-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2546104.png)

![2-[(2-Hydroxy-2-methylpropyl)-[(3-methylthiophen-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2546107.png)

![3-(3-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2546113.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2546114.png)

